Near-IR Fluorescence Quantum Yield on SWNT: 2-CPBA vs. 3-CPBA and 4-CPBA
In a systematic structure–function study of seven phenyl boronic acid–PPEG8 conjugates adsorbed on single-walled carbon nanotubes (SWNTs), the relative nIR fluorescence quantum yield of 2CPBA-PPEG8-SWNT was 10% (relative to PPEG8-SWNT = 100%), compared to 7% for 3CPBA-PPEG8-SWNT and 88% for 4CPBA-PPEG8-SWNT [1]. This represents an approximately 88% reduction in quantum yield for the ortho isomer relative to the para isomer, directly attributed to the location of the boronic acid functionality and its effect on dihedral angle between the aromatic ring and the SWNT surface [1].
| Evidence Dimension | Relative nIR photoluminescence quantum yield of PBA-PPEG8-SWNT complexes |
|---|---|
| Target Compound Data | 2CPBA-PPEG8-SWNT: 10% relative quantum yield |
| Comparator Or Baseline | 3CPBA-PPEG8-SWNT: 7%; 4CPBA-PPEG8-SWNT: 88%; PPEG8-SWNT (no PBA): 100% |
| Quantified Difference | 2CPBA is 78 percentage points lower than 4CPBA (10% vs 88%); 2CPBA is 3 percentage points higher than 3CPBA (10% vs 7%) |
| Conditions | SWNT (9,4) chiral species; nIR fluorescence excited at 785 nm; aqueous dispersion with PPEG8 polymer; relative quantum yield based on peak intensity |
Why This Matters
The distinct quantum yield of 2CPBA enables spectrally differentiated sensor arrays where ortho-, meta-, and para-isomers produce orthogonal optical responses, allowing multiplexed saccharide detection that is impossible with a single isomer.
- [1] Mu, B.; McNicholas, T. P.; Zhang, J.; Hilmer, A. J.; Jin, Z.; Reuel, N. F.; Kim, J.-H.; Yum, K.; Strano, M. S. A Structure–Function Relationship for the Optical Modulation of Phenyl Boronic Acid-Grafted, Polyethylene Glycol-Wrapped Single-Walled Carbon Nanotubes. J. Am. Chem. Soc. 2012, 134 (42), 17620–17627. Table 1. View Source
